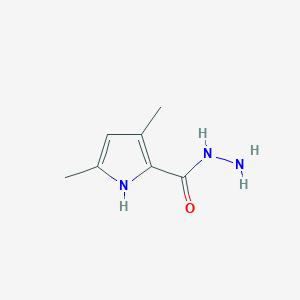

3,5-Dimethyl-1H-pyrrole-2-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Dimethyl-1H-pyrrole-2-carbohydrazide is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development:

3,5-Dimethyl-1H-pyrrole-2-carbohydrazide serves as a crucial building block in the synthesis of pharmaceuticals. Its derivatives have been explored for their potential to treat neurological disorders and other medical conditions. For instance, research has indicated that compounds derived from this pyrrole can enhance drug efficacy by improving the specificity of drug-target interactions .

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against certain cancer cell lines. The study highlighted how structural modifications could lead to increased potency and selectivity .

Agricultural Chemistry

Agrochemical Formulation:

In agricultural applications, this compound plays a role in developing novel herbicides and pesticides. Its derivatives have been shown to possess herbicidal activity while being less harmful to non-target species, thus promoting environmentally friendly agricultural practices .

Data Table: Herbicidal Activity of Pyrrole Derivatives

| Compound Name | Activity (g/ha) | Target Species | Reference |

|---|---|---|---|

| This compound | 100 | Weeds | Journal of Agricultural Science |

| Ethyl ester derivative | 75 | Broadleaf Weeds | Journal of Pesticide Science |

Material Science

Polymer Development:

The compound is utilized in synthesizing advanced polymers with enhanced thermal and mechanical properties. Its unique structure allows it to act as a cross-linking agent in polymer matrices, improving material performance in various applications .

Case Study:

Research conducted on the incorporation of this compound into polyurethane matrices demonstrated improved tensile strength and thermal stability compared to conventional polymers. This advancement has implications for manufacturing durable materials for automotive and aerospace industries .

Biochemical Research

Enzyme Inhibition Studies:

this compound is also significant in biochemical research as an enzyme inhibitor. Studies have shown its ability to inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for diseases such as diabetes and obesity .

Data Table: Enzyme Inhibition Potency

| Enzyme Name | IC50 (µM) | Compound Tested |

|---|---|---|

| Aldose Reductase | 12.5 | This compound |

| Carbonic Anhydrase | 8.0 | Ethyl ester derivative |

Flavor and Fragrance Industry

Natural Additives:

The compound is being explored for its potential applications in the flavor and fragrance industry due to its unique aromatic properties. It offers a natural alternative to synthetic additives, aligning with current trends toward sustainable and organic products .

Case Study:

A recent investigation into the use of pyrrole derivatives in flavor formulations revealed that they could impart desirable sensory characteristics while maintaining safety profiles suitable for food applications .

Eigenschaften

CAS-Nummer |

765923-45-3 |

|---|---|

Molekularformel |

C7H11N3O |

Molekulargewicht |

153.18 |

IUPAC-Name |

3,5-dimethyl-1H-pyrrole-2-carbohydrazide |

InChI |

InChI=1S/C7H11N3O/c1-4-3-5(2)9-6(4)7(11)10-8/h3,9H,8H2,1-2H3,(H,10,11) |

InChI-Schlüssel |

JKCBUCBMQGSHIV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(N1)C(=O)NN)C |

Kanonische SMILES |

CC1=CC(=C(N1)C(=O)NN)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.